Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt
Description
This compound is a potassium salt of a benzenesulfonic acid derivative with a complex substituent pattern. Its structure includes:
- 2,5-Dichloro groups on the benzene ring, enhancing electronic effects and stability.
- A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl moiety linked via an azo group (–N=N–) to the benzene core.
- A 4-(((4-methylphenyl)sulfonyl)oxy)phenyl group attached to the pyrazole ring, introducing a tosyloxy (sulfonate ester) functionality.
The potassium counterion improves solubility in polar solvents, making it suitable for applications in dyes, pigments, or specialized chemical synthesis.
Properties
CAS No. |
74082-25-0 |
|---|---|
Molecular Formula |
C23H17Cl2KN4O7S2 |
Molecular Weight |
635.5 g/mol |
IUPAC Name |
potassium;2,5-dichloro-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H18Cl2N4O7S2.K/c1-13-3-9-17(10-4-13)38(34,35)36-16-7-5-15(6-8-16)26-27-22-14(2)28-29(23(22)30)20-11-19(25)21(12-18(20)24)37(31,32)33;/h3-12,22H,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
QRGWETCCRJYPCA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[K+] |
Origin of Product |
United States |
Biological Activity
Benzenesulfonic acid derivatives, particularly the compound 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt (CAS Number: 6359-98-4), have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics
- Molecular Weight : 619.43 g/mol
- Molecular Formula : C23H17Cl2N4O7S2
- Solubility : Soluble in water due to its sulfonic acid group.
Antimicrobial Properties
Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Cardiovascular Effects
One notable study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that specific derivatives could significantly decrease perfusion pressure, indicating potential as cardiovascular agents. The study highlighted that compounds like 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide showed marked reductions in coronary resistance compared to controls .
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Calcium Channel Modulation : The compound has been suggested to interact with calcium channels, potentially leading to vasodilation and reduced myocardial oxygen demand.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in inflammatory pathways, contributing to their therapeutic effects in cardiovascular diseases .
Study on Perfusion Pressure
In a controlled experiment, different concentrations of benzenesulfonamide derivatives were administered to isolated rat hearts. The findings are summarized in Table 1:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | No significant change |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Significant decrease |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Moderate decrease |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Marked decrease |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | Minimal change |
This study concluded that specific modifications in the chemical structure of benzenesulfonamides could enhance their pharmacological properties .
Scientific Research Applications
Dyes and Pigments
Benzenesulfonic acid derivatives are commonly used in the production of dyes and pigments due to their vibrant colors and stability. Specifically, the compound is utilized in:
- Textile Dyes : It serves as a colorant for various fabrics owing to its excellent lightfastness and resistance to washing.
- Food Coloring Agents : Certain derivatives are approved for use in food products, providing safe coloring options.
Pharmaceuticals
The compound's unique structure allows it to act as an intermediate in the synthesis of pharmaceutical agents. Notable applications include:
- Antimicrobial Agents : Compounds derived from benzenesulfonic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Drugs : Research indicates potential use in formulating anti-inflammatory medications due to its ability to inhibit specific biological pathways.
Analytical Chemistry
In analytical chemistry, benzenesulfonic acid derivatives are employed as reagents in various assays:
- Chromatography : They are used as stationary phases or derivatizing agents to enhance separation efficiency in chromatographic techniques.
- Spectrophotometry : The compound can be utilized in spectrophotometric analysis for quantifying other substances based on colorimetric reactions.
Case Study 1: Development of Textile Dyes
A study published in the Journal of Applied Polymer Science explored the efficacy of benzenesulfonic acid derivatives in dyeing cotton fabrics. The results indicated that these dyes provided superior color strength and wash fastness compared to traditional dyes, highlighting their industrial relevance .
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) demonstrated that certain derivatives of benzenesulfonic acid exhibited significant antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. This study suggests potential applications in developing new antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
All analogs share a benzenesulfonic acid backbone with azo-linked pyrazole derivatives. Key variations include substituents, counterions, and additional functional groups. Below is a comparative analysis:
Key Differences
Substituent Effects :
- The tosyloxy group in the target compound introduces steric bulk and hydrolytic sensitivity compared to simpler sulfonate or sulfonic acid groups in analogs .
- Chlorine vs. Sulfonate : The 2,5-dichloro substitution (target) enhances electron-withdrawing effects, whereas sulfonate groups (e.g., Acid Yellow 17) improve water solubility .
Counterion Impact :
- Potassium salts generally exhibit higher solubility in water than sodium or ammonium salts due to ion size and hydration energy. This affects formulation in dyeing processes .
Biological Activity :
- Pyrazole-containing benzenesulfonamides (e.g., ) show carbonic anhydrase inhibitory activity , but the target compound’s tosyloxy group may reduce bioavailability compared to sulfonamide analogs .
Instead, it could serve in solvent-based coatings or specialty polymers .
Research Findings and Data
- Synthesis Complexity : The target compound’s tosyloxy group requires multi-step synthesis, including sulfonation and esterification, increasing production costs compared to simpler sulfonate analogs .
- Stability Studies : Pyrazole-azo derivatives with electron-withdrawing groups (e.g., –Cl, –SO₃⁻) exhibit UV resistance , critical for outdoor applications. However, the tosyloxy group may reduce photostability .
- Thermal Properties : Potassium salts of sulfonic acids typically decompose above 300°C, making them suitable for high-temperature processing in plastics or ceramics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
